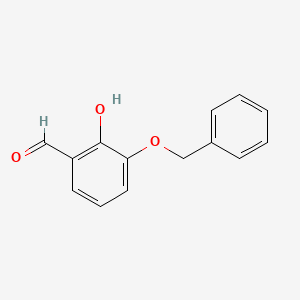
3-Benzyloxy-2-hydroxy benzaldehyde
概要
説明
3-Benzyloxybenzaldehyde is used as a pharmaceutical intermediate . It activates the adenyl cyclase .
Synthesis Analysis
The synthesis of natural products containing benzofuran rings involves the conversion of (E)-3-(7-(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-yl) acrylic acid 67 by Knoevenagel condensation, and then the benzofuran aldehyde 66, which can be transformed into the desired natural product 70 in several steps in overall yields of 40% .Molecular Structure Analysis
The molecular formula of 3-Benzyloxybenzaldehyde is C14H12O2 . Its average mass is 212.244 Da and its monoisotopic mass is 212.083725 Da .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. For example, the free radical bromination of alkyl benzenes . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
3-Benzyloxybenzaldehyde is a white to light beige fine crystalline powder . Its molecular weight is 228.25 .科学的研究の応用
1. Synthesis of Antiepileptic Drug Phenytoin
- Application Summary: 3-Benzyloxy-2-hydroxy benzaldehyde is used in the synthesis of the antiepileptic drug phenytoin. The process involves benzoin condensation, oxidation, and cyclization reactions .
- Methods of Application: The methodology involves supramolecular catalysis with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. HP-β-CD can be recycled several times with little loss of activity through the addition of fresh VB 1 .
- Results: The process results in the “green” synthesis of phenytoin without the use of any harmful organic solvent .
2. Synthesis of Silybin Analogs
- Application Summary: 3-Benzyloxy-2-hydroxy benzaldehyde is used in the synthesis of silybin analogs, which are potential anticancer agents .
- Results: The silybin analogs produced apoptosis in ovarian cancer cells through tubulin inhibition .
3. Synthesis of Porphyrin and Boron Dipyrromethene (BODIPY) Derivatives
- Application Summary: 3-Benzyloxy-2-hydroxy benzaldehyde is used in the synthesis of porphyrin and boron dipyrromethene (BODIPY) derivatives .
- Results: The synthesized porphyrin and BODIPY derivatives are used for fluorescent applications .
4. Synthesis of Schiff Base Ligands
- Application Summary: 3-Benzyloxy-2-hydroxy benzaldehyde is used in the synthesis of Schiff base ligands, which are then used to form transition metal complexes .
- Methods of Application: The methodology involves the condensation reaction of 3-Benzyloxy-2-hydroxy benzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent . They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
5. Synthesis of Transition Metal Complexes
- Application Summary: 3-Benzyloxy-2-hydroxy benzaldehyde is used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Methods of Application: The methodology involves the condensation reaction of 3-Benzyloxy-2-hydroxy benzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent . They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
Safety And Hazards
It’s important to ensure adequate ventilation when handling 3-Benzyloxy-2-hydroxy benzaldehyde. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Use explosion-proof equipment .
将来の方向性
特性
IUPAC Name |
2-hydroxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPYNNNKOORPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461278 | |
| Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2-hydroxy benzaldehyde | |
CAS RN |
86734-59-0 | |
| Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

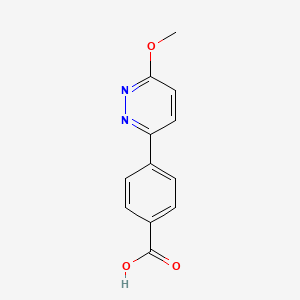
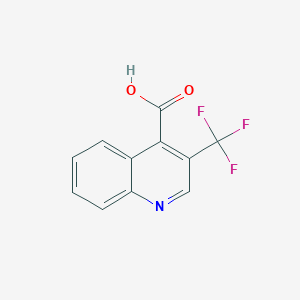
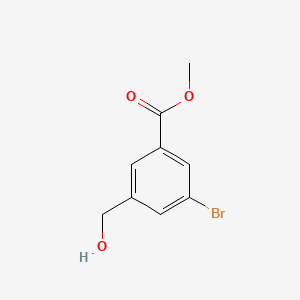
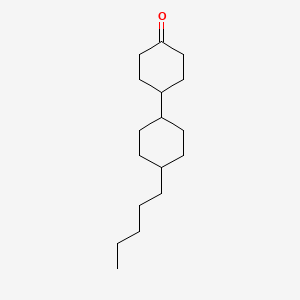
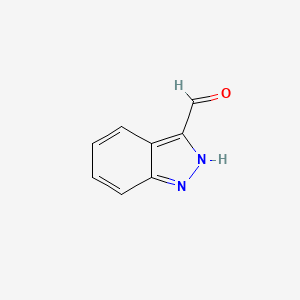
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
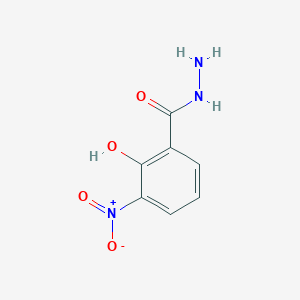
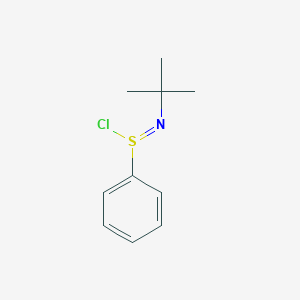
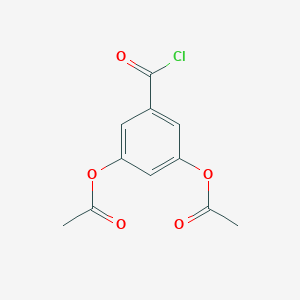
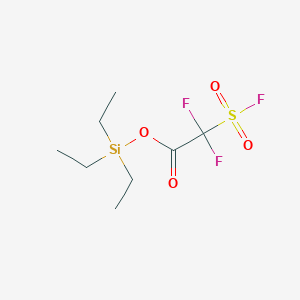
![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)
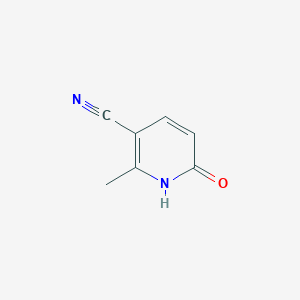
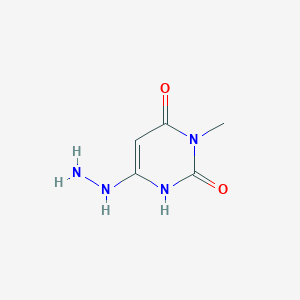
![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)